molecular formula C15H12N4O2 B11980775 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 67438-96-4

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B11980775
CAS No.: 67438-96-4
M. Wt: 280.28 g/mol
InChI Key: GHHCDXCIGHDXQB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and dicarbonitrile moieties in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction involves 4-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions in a suitable solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the synthesis can be optimized using microwave-assisted methods to enhance reaction rates and yields. Bismuth nitrate pentahydrate can be used as a catalyst under microwave irradiation, providing a rapid and efficient synthesis route .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit the influx of calcium ions, thereby exerting its effects on cellular processes. This mechanism is similar to that of other 1,4-dihydropyridines, which are known calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with similar applications.

    Felodipine: Used for its antihypertensive properties.

Uniqueness

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other 1,4-dihydropyridines and can lead to unique interactions with biological targets and different pharmacological profiles .

Properties

CAS No.

67438-96-4

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4O2/c1-9-13(7-16)15(14(8-17)10(2)18-9)11-3-5-12(6-4-11)19(20)21/h3-6,15,18H,1-2H3

InChI Key

GHHCDXCIGHDXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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